molecular formula C6H8F2O3 B1453742 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid CAS No. 681240-15-3

3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid

Cat. No.: B1453742
CAS No.: 681240-15-3
M. Wt: 166.12 g/mol
InChI Key: BZJCVJPVUQUNSV-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid is an organic compound with the molecular formula C6H8F2O3 It is characterized by the presence of a cyclopropyl group, two fluorine atoms, and a hydroxyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid typically involves the following steps:

    Fluorination: The incorporation of fluorine atoms is usually carried out using fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).

    Hydroxylation: The hydroxyl group can be introduced via oxidation reactions, often using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Carboxylation: The final step involves the formation of the carboxylic acid group, which can be achieved through carboxylation reactions using carbon dioxide (CO2) under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes. Large-scale production would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.

Major Products Formed

    Oxidation: Formation of 3-cyclopropyl-2,2-difluoro-3-oxopropanoic acid.

    Reduction: Formation of 3-cyclopropyl-2,2-difluoro-3-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of the cyclopropyl and fluorine groups can enhance binding affinity and selectivity, leading to specific biological effects. The hydroxyl and carboxylic acid groups may also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclopropyl-2,2-difluoro-3-oxopropanoic acid
  • 3-Cyclopropyl-2,2-difluoro-3-hydroxypropanol
  • 3-Cyclopropyl-2,2-difluoro-3-aminopropanoic acid

Uniqueness

3-Cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid is unique due to the combination of its structural features, including the cyclopropyl group, fluorine atoms, and hydroxyl group

Properties

IUPAC Name

3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O3/c7-6(8,5(10)11)4(9)3-1-2-3/h3-4,9H,1-2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJCVJPVUQUNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(C(=O)O)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681240-15-3
Record name 3-cyclopropyl-2,2-difluoro-3-hydroxypropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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